1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
Description
The compound 1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 2,6-dichlorophenylmethyl group at position 1 and a morpholinylmethyl substituent at position 2.
Properties
IUPAC Name |
4-[[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O/c20-15-4-3-5-16(21)14(15)12-24-18-7-2-1-6-17(18)22-19(24)13-23-8-10-25-11-9-23/h1-7H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUANCIOIKJWKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the 2,6-Dichlorophenylmethyl Group: The 2,6-dichlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation Products: Corresponding benzodiazole oxides.
Reduction Products: Reduced benzodiazole derivatives.
Substitution Products: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific biological activity being studied. For example, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below highlights key structural and functional differences between the target compound and related molecules:
Functional Group Impact on Bioactivity
- 2,6-Dichlorophenyl vs. Chlorine’s bulkiness may also reduce metabolic degradation relative to fluorine .
- Morpholinylmethyl vs. Triazole/Imidazole (Clotrimazole, Triazol-3-amine) :
Morpholine improves aqueous solubility compared to heterocyclic amines (e.g., triazole), which could reduce toxicity and enhance blood-brain barrier penetration. However, imidazole/triazole rings in antifungals like clotrimazole enable coordination to fungal cytochrome P450 enzymes, a mechanism the target compound may lack . - Benzodiazole Core vs. Triazole Core (Rufinamide) :
Benzodiazole’s fused aromatic system may provide greater planar rigidity than triazole, influencing binding to sodium channels (as in anticonvulsants) or DNA/enzyme active sites .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP) :
The target compound’s logP is estimated to be higher than rufinamide analogs (due to dichlorophenyl) but lower than naphthoyl-substituted benzodiazoles. This balance may favor oral bioavailability . - Solubility: Morpholine’s polarity likely enhances solubility compared to nonpolar substituents (e.g., naphthoyl), reducing crystallization issues in formulation .
- Metabolic Stability: The absence of ester or amide groups (cf.
Biological Activity
The compound 1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a novel chemical entity that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzodiazole moiety, which is known for its biological significance. The dichlorophenyl group enhances lipophilicity, while the morpholine ring contributes to its pharmacokinetic profile. The molecular formula is with a molecular weight of approximately 335.22 g/mol.
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological assays:
- Anticancer Activity : The compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has shown IC values of 7.76 µM against HCT116 and 9.76 µM against OVCAR-8 cells, indicating promising anticancer properties .
- Antimicrobial Activity : The compound has been tested for antimicrobial efficacy against various bacterial strains. It demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of the compound is significantly influenced by its structural components:
Case Studies
- Anticancer Mechanism : In a study focusing on the mechanism of action, the compound was observed to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
- Antimicrobial Efficacy : A comparative analysis demonstrated that the compound's antimicrobial activity was superior to that of conventional treatments like ampicillin and ciprofloxacin against specific strains. The SAR analysis indicated that modifications to the dichlorophenyl group could lead to enhanced efficacy .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with an oral bioavailability of approximately 52.5% when administered in vivo at a dose of 10 mg/kg . These findings indicate potential for oral formulations in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
